4,6-Diaminopyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diaminopyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of two amino groups at positions 4 and 6 and a carboxylic acid group at position 2 on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diaminopyridine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine.
Nucleophilic Substitution: The halogen in the pyridine ring is substituted by an amino group through nucleophilic substitution, activated by the nitro group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4,6-Diaminopyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.
Substitution Reagents: Halogenating agents and acylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring.
Scientific Research Applications
4,6-Diaminopyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Diaminopyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes. The carboxylic acid group can also participate in ionic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyridine: Similar in structure but lacks the carboxylic acid group.
4-Aminopyridine: Contains only one amino group and lacks the carboxylic acid group.
Pyridine-2-carboxylic acid: Contains the carboxylic acid group but lacks amino groups.
Uniqueness
4,6-Diaminopyridine-2-carboxylic acid is unique due to the presence of both amino groups and the carboxylic acid group on the pyridine ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C6H7N3O2 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4,6-diaminopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11)(H4,7,8,9) |
InChI Key |
FDZZUPKSAHPAFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.